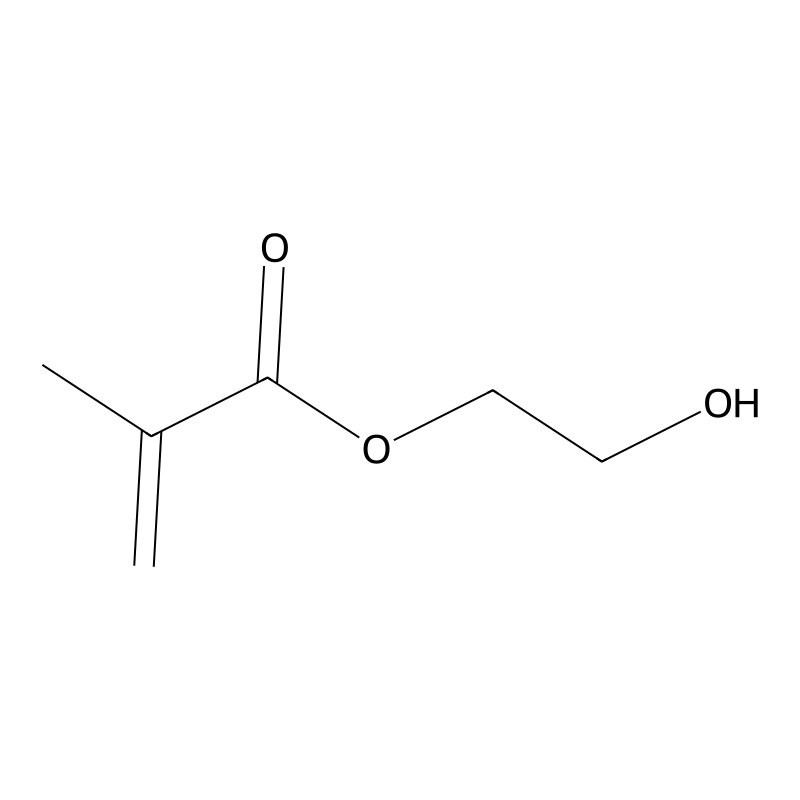

2-Hydroxyethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water and soluble in common org solvents

Solubility in water: miscible

Synonyms

Canonical SMILES

Biomaterials and Drug Delivery

HEMA is a crucial component in developing biocompatible materials for various biomedical applications.

- Polymers: When polymerized, HEMA forms poly(2-hydroxyethyl methacrylate) (PHEMA), a biocompatible and hydrophilic polymer with high water content. This property makes PHEMA ideal for contact lenses, keratoprostheses, and orbital implants.

- Drug Delivery Systems: HEMA is also incorporated into drug delivery systems due to its ability to form hydrogels that can encapsulate and release drugs in a controlled manner.

Studying Cell Interactions and Responses

HEMA serves as a model material to investigate how cells interact with synthetic surfaces.

- Cytotoxicity: Research studies HEMA's potential cytotoxicity (cell-damaging effects) on various cell types. Studies have shown that HEMA can induce DNA damage, apoptosis (programmed cell death), and cell cycle disruption at high concentrations.

- Biocompatibility: Researchers utilize HEMA to evaluate the biocompatibility of different materials, comparing their effects on cell adhesion, proliferation, and differentiation.

Investigating Chemical Reactions and Polymerization Processes

HEMA plays a role in research related to organic chemistry and polymer science.

2-Hydroxyethyl methacrylate is an organic compound with the molecular formula C₆H₁₀O₃. It appears as a colorless, viscous liquid that is soluble in water and ethanol. This compound is known for its ability to polymerize easily, making it a significant monomer in the production of various polymers. The structure of 2-hydroxyethyl methacrylate features a methacrylate group, which contributes to its reactivity and utility in various applications, particularly in the fields of materials science and biomedicine .

2-Hydroxyethyl methacrylate readily undergoes polymerization, especially through radical initiation processes. It can react with various initiators to form poly(2-hydroxyethyl methacrylate), a polymer known for its hydrophilic properties. This polymerization can occur under different conditions, including exposure to ultraviolet light or gamma radiation. Furthermore, 2-hydroxyethyl methacrylate can participate in copolymerization with other monomers such as methacrylic acid, acrylonitrile, and styrene, enhancing its versatility in creating tailored materials .

The synthesis of 2-hydroxyethyl methacrylate can be achieved through several methods:

- Transesterification: This method involves the reaction of methacrylic acid with ethylene glycol, resulting in the formation of 2-hydroxyethyl methacrylate.

- Esterification: A common approach is the esterification of methacrylic acid with an excess of ethylene glycol.

- Reaction with Ethylene Oxide: Another method includes reacting ethylene oxide with methacrylic acid to yield 2-hydroxyethyl methacrylate.

These methods allow for the production of high-purity 2-hydroxyethyl methacrylate while minimizing impurities through techniques such as ion exchange and extraction .

Interaction studies involving 2-hydroxyethyl methacrylate have revealed its potential effects on biological systems. For instance, it has been observed to hydrolyze into methacrylic acid and ethylene glycol under certain conditions. Additionally, toxicity studies have shown varying degrees of toxicity to aquatic organisms, indicating environmental considerations when using this compound .

In terms of occupational safety, exposure limits have been established due to its irritant properties; thus, handling precautions are necessary to mitigate risks associated with skin contact or inhalation .

Several compounds share structural or functional similarities with 2-hydroxyethyl methacrylate. Here are some notable examples:

| Compound Name | Structural Formula | Key Characteristics |

|---|---|---|

| Ethylene glycol dimethacrylate | C₁₀H₁₄O₄ | Used as a crosslinking agent; enhances mechanical strength |

| Methacrylic acid | C₄H₆O₂ | A key precursor for many polymers; more acidic than HEMA |

| Hydroxypropyl methacrylate | C₇H₁₄O₃ | Similar hydrophilic properties; used in similar applications |

| Polyethylene glycol dimethacrylate | C₈H₁₄O₄ | Used for hydrogels; provides elasticity |

Uniqueness of 2-Hydroxyethyl Methacrylate

What sets 2-hydroxyethyl methacrylate apart from these compounds is its specific balance between hydrophilicity and polymerizability. Its ability to absorb significant amounts of water while maintaining structural integrity makes it particularly valuable for applications requiring soft yet durable materials like contact lenses. Additionally, its ease of polymerization allows for diverse formulations tailored to specific industrial needs .

Fundamental Release Mechanisms and Kinetic Parameters

The controlled release of therapeutic agents from 2-hydroxyethyl methacrylate hydrogels operates through sophisticated mechanisms that can be precisely engineered to achieve desired pharmacokinetic profiles [7]. The most prevalent drug release mechanism from these hydrogels involves passive diffusion, where the hydrophilic nature of the matrix distinguishes it from non-hydrophilic polymer systems [7]. Drug release mechanisms can be classified into three primary categories: diffusion-controlled, swelling-controlled, and chemically-controlled release behaviors [7].

The mesh size of the hydrogel matrix fundamentally influences drug diffusion kinetics, with the degree of crosslinking, chemical structure of components, and external stimuli intensity all contributing to drug migration patterns [7]. Research demonstrates that diffusion-controlled behavior represents the most widely applicable mechanism for characterizing drug release from 2-hydroxyethyl methacrylate hydrogels [7].

Table 1: Drug Release Parameters for 2-Hydroxyethyl Methacrylate Hydrogel Systems

| Hydrogel Composition | Drug Model | Release Rate Constant k | Diffusion Exponent n | Half-life t1/2 (hours) | Drug Released at Equilibrium (%) |

|---|---|---|---|---|---|

| Pure poly(2-hydroxyethyl methacrylate) | Theophylline | 0.30 | 0.44 | 3.07 | 61.35 |

| Poly(2-hydroxyethyl methacrylate/2-itaconic acid) | Theophylline | 0.31 | 0.45 | 2.72 | 84.18 |

| Poly(2-hydroxyethyl methacrylate/3.5-itaconic acid) | Theophylline | 0.34 | 0.46 | 1.32 | 87.85 |

| Poly(2-hydroxyethyl methacrylate/5-itaconic acid) | Theophylline | 0.50 | 0.52 | 1.02 | 96.00 |

Crosslinking Density Effects on Drug Diffusion

The crosslinking density of 2-hydroxyethyl methacrylate hydrogels profoundly impacts drug release kinetics and overall system performance [14]. Studies utilizing tetraethylene glycol dimethacrylate as a crosslinker demonstrate that varying crosslinker concentrations enables optimization of drug release profiles for efficient therapeutic delivery [14]. Higher crosslinking densities initially show elevated drug concentrations but subsequently exhibit steady declines over extended release periods [14].

Molecularly imprinted polymer samples demonstrate superior drug retention capabilities compared to non-molecularly imprinted counterparts, with concentrations maintained near 0.0025-0.010 millimolar of active pharmaceutical ingredients over extended periods [14]. The relationship between crosslinking density and porosity directly influences the diffusion pathways available for drug molecules, with more densely crosslinked networks providing more controlled release profiles [14].

Advanced Multicomponent Drug Delivery Architectures

The development of hybrid drug delivery systems comprising micro- or nanoparticles embedded within 2-hydroxyethyl methacrylate hydrogel matrices represents a significant advancement in controlled release technology [8]. These composite systems address the challenge of delivering poorly soluble drugs by incorporating therapeutic agents within particles, followed by loading these drug-laden particles into the hydrogel matrix [8].

Research demonstrates that incorporation of poly(ethylene glycol)-poly(ε-caprolactone) micelles containing dexamethasone acetate into 2-hydroxyethyl methacrylate hydrogels extends release duration from three days to thirty days [8]. The presence of hydrophilic poly(ethylene glycol) coronas on micelle surfaces increases overall construct hydrophilicity, enhancing water content and optimizing release kinetics [8]. Mathematical modeling reveals that drug diffusion from encapsulated micelles represents the rate-limiting step in the overall release process [8].

pH-Responsive Drug Release Systems

The incorporation of pH-sensitive comonomers into 2-hydroxyethyl methacrylate networks enables the development of environmentally responsive drug delivery systems [21]. Copolymeric hydrogels containing itaconic acid demonstrate significant pH-dependent swelling behavior, with maximum swelling occurring at physiological pH values due to complete dissociation of acidic groups [21].

The equilibrium degree of swelling increases more than three-fold when itaconic acid content varies from zero to five mole percent, directly correlating with enhanced drug release rates [21]. Electrostatic repulsions between ionized acid groups create expanded network structures that facilitate accelerated drug diffusion [21]. These pH-responsive systems demonstrate particular effectiveness for applications requiring targeted release in specific physiological environments [21].

Thermoresponsive Polymer Networks in Wound Healing Applications

Temperature-Sensitive Phase Transition Mechanisms

Thermoresponsive 2-hydroxyethyl methacrylate copolymers exhibit dramatic and discontinuous changes in physical properties with temperature variations, enabling sophisticated wound healing applications [12]. These polymers demonstrate either upper critical solution temperature or lower critical solution temperature behavior, depending on their specific molecular architecture and comonomer composition [12].

The coil-globule transition represents the fundamental mechanism underlying thermoresponsive behavior, where polymer chains adopt expanded coil conformations at lower temperatures and collapse to form compact globules at transition temperatures [12]. This process can be directly observed through static and dynamic light scattering techniques, with corresponding viscosity changes providing indirect confirmation of the transition [12].

Table 2: Thermoresponsive 2-Hydroxyethyl Methacrylate Copolymer Properties

| Copolymer Composition | Transition Type | Transition Temperature (°C) | Water Content (%) | Thermoresponsive Behavior |

|---|---|---|---|---|

| Poly(oligo(ethylene glycol) methyl ether methacrylate-co-2-hydroxyethyl methacrylate) 90/10 | Lower Critical Solution Temperature | 19.6 | High | Strong |

| Poly(oligo(ethylene glycol) methyl ether methacrylate-co-2-hydroxyethyl methacrylate) 80/20 | Upper Critical Solution Temperature | Variable | High | Strong |

| Poly(oligo(ethylene glycol) methyl ether methacrylate-co-2-hydroxyethyl methacrylate) 70/30 | Upper Critical Solution Temperature | Variable | High | Strong |

| Poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate) 80/20 | Lower Critical Solution Temperature | Variable | Moderate | Moderate |

Wound Contraction and Healing Mechanisms

The thermoresponsive self-contraction ability of 2-hydroxyethyl methacrylate-based hydrogels assists wound closure during early healing stages through biomechanical activation [5]. When these hydrogels adhere tightly to surrounding skin tissue, their temperature-induced contraction triggers wound closure mechanisms [5]. This biomechanically active approach provides dual functionality combining biochemical therapeutic delivery with physical wound approximation [5].

Multifunctional wound dressings incorporating quaternized chitosan, polydopamine-coated reduced graphene oxide, and poly(N-isopropylacrylamide) demonstrate outstanding tissue adhesion properties [5]. When temperatures exceed thirty-three degrees Celsius, corresponding to the lower critical solution temperature of poly(N-isopropylacrylamide), hydrogel volume decreases rapidly, generating beneficial contraction forces for initial wound healing stages [5].

Growth Factor and Therapeutic Agent Delivery

Thermoresponsive 2-hydroxyethyl methacrylate systems enable controlled release of growth factors and therapeutic proteins essential for wound healing processes [5]. Polyurethane/hydrogel composites incorporating thermosensitive N-isopropyl acrylamide and acrylic acid demonstrate sustained release of fibroblast growth factor-2 for at least seven days [5].

The interactions between negatively charged acrylic acid groups and positively charged fibroblast growth factor-2 maintain slow release kinetics, preventing rapid therapeutic loss due to high protein diffusibility [5]. Temperature-sensitive features enable precise control over active ingredient release while simultaneously absorbing wound exudate and maintaining optimal wound moisture environments [5].

Matrix Metalloproteinase Regulation

Advanced thermoresponsive hydrogel dressings facilitate localized and prolonged delivery of therapeutic agents targeting matrix metalloproteinase regulation [5]. Hybrid systems consisting of Pluronic F-127 and methylcellulose loaded with small interfering RNA complexes demonstrate sophisticated wound healing enhancement capabilities [5].

These thermosensitive hybrid hydrogels form in situ and create strong interfaces with arbitrarily shaped wounds, releasing therapeutic complexes continuously through temperature-sensitive control mechanisms for up to seven days [5]. The resulting matrix metalloproteinase-9 silencing leads to significant acceleration of wound healing in diabetic animal models [5].

Ophthalmic Biomaterial Engineering for Sustained Drug Elution

Contact Lens Drug Delivery Platform Development

2-Hydroxyethyl methacrylate represents the foundational material for soft contact lens manufacturing, providing the ideal combination of biocompatibility, optical clarity, and drug loading capacity [6]. Early hydrogel contact lenses manufactured through 2-hydroxyethyl methacrylate polymerization initially demonstrated limited oxygen permeability, leading to the development of advanced copolymer systems [6].

The incorporation of hydrophilic monomers such as N-vinyl pyrrolidone increases soft contact lens water content, directly improving drug loading capacity and optimizing release profiles [6]. However, higher evaporation rates from N-vinyl pyrrolidone networks can result in surface roughening, which paradoxically enhances drug loading capabilities while potentially creating wearer discomfort [6].

Table 3: 2-Hydroxyethyl Methacrylate Contact Lens Drug Delivery Systems

| System Type | Drug Loading Method | Release Duration (days) | Oxygen Permeability (Barrer) | Water Content (%) |

|---|---|---|---|---|

| Pure 2-Hydroxyethyl Methacrylate Hydrogel | Direct incorporation | 3 | Low | 38-55 |

| 2-Hydroxyethyl Methacrylate-N-vinyl pyrrolidone Copolymer | Molecular dispersion | 5-7 | Moderate | 60-80 |

| Methacrylic acid-3-Methacryloxypropyltris(trimethylsiloxy)silane-2-Hydroxyethyl methacrylate | Ionic interaction | 3+ | Moderate | 45-65 |

| Nanoparticle-loaded 2-Hydroxyethyl Methacrylate | Particle encapsulation | 8+ | Variable | 40-60 |

| Liposome-laden 2-Hydroxyethyl Methacrylate | Liposome dispersion | 8 | Moderate | 50-70 |

Nanoparticle and Liposome Integration Strategies

The encapsulation of ophthalmic drugs within nanoparticles and subsequent dispersion in 2-hydroxyethyl methacrylate hydrogel matrices enables sustained drug delivery for extended periods [10]. Drug-laden poly(2-hydroxyethyl methacrylate) hydrogels synthesized through free radical solution polymerization in the presence of nanoparticles demonstrate controlled drug release for multiple days [10].

Liposome-laden contact lens systems provide enhanced drug delivery between air-lens and cornea-lens interfaces, delivering therapeutic agents for extended periods following insertion [10]. Dimyristoyl phosphatidylcholine liposomes dispersed in poly(2-hydroxyethyl methacrylate) hydrogel contact lenses demonstrate transparency maintenance while exhibiting controlled release for approximately eight days [10].

The delivery rates from these advanced systems can be precisely modified by controlling particle size and drug loading parameters, enabling customized therapeutic profiles for specific ophthalmic conditions [10]. Particle-laden hydrogels represent one of the most promising approaches for successful ophthalmic drug delivery system development [10].

Molecular Imprinting for Enhanced Drug Affinity

Molecular imprinting technology applied to 2-hydroxyethyl methacrylate contact lenses creates macromolecular memory sites that dramatically extend drug release duration [18]. Lenses synthesized with molecular imprinting for diclofenac sodium and dexamethasone sodium phosphate demonstrate seven-day-plus release profiles, while control lenses release more than eighty-five percent of their therapeutic payload within the first day [18].

Structural analysis reveals statistically similar mesh size and average molecular weight between crosslinks in imprinted lenses compared to controls, suggesting that release extension results from macromolecular memory site formation rather than altered polymer architecture [18]. These molecularly imprinted systems demonstrate significant clinical potential as eye drop alternatives, possessing the capability for continuous wear while delivering consistent therapeutic amounts throughout the wear duration [18].

Silicone Hydrogel Integration for Enhanced Oxygen Permeability

The integration of silicone components with 2-hydroxyethyl methacrylate addresses corneal edema concerns associated with overnight lens usage by increasing oxygen permeability while decreasing equilibrium water content [6]. Silicone hydrogel contact lenses incorporate silicone-based polymers such as poly-dimethylsiloxane and tris(trimethylsiloxy)-methacryloxy-propylsilane alongside hydrophilic monomers including 2-hydroxyethyl methacrylate [6].

Optimized compositions combining tris(trimethylsiloxy)-methacryloxy-propylsilane, N,N-dimethylacrylamide, N-vinyl pyrrolidone, and 2-hydroxyethyl methacrylate achieve superior balance of oxygen permeability, water content equilibrium, hydrophilicity, and reduced protein film formation [6]. These advanced formulations overcome traditional material constraints while maintaining the fundamental biocompatibility characteristics of 2-hydroxyethyl methacrylate [6].

Physical Description

COLOURLESS LIQUID.

Color/Form

XLogP3

Boiling Point

250 °C (calculated)

Flash Point

97 °C c.c.

Vapor Density

Density

1.07 g/cm³

LogP

log Kow= 0.47

0.42

Melting Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pharmacology

Vapor Pressure

0.126 mm Hg @ 25 °C

Vapor pressure, Pa at 25 °C: 17

Pictograms

Irritant

Other CAS

868-77-9

25249-16-5

Wikipedia

Methods of Manufacturing

REACTION OF METHACRYLIC ACID WITH ETHYLENE OXIDE; TRANSESTERIFICATION OR ESTERIFICATION OF ETHYLENE GLYCOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.

General Manufacturing Information

All other basic organic chemical manufacturing

Electrical equipment, appliance, and component manufacturing

Golf club component adhesive

Machinery manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: ACTIVE

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

In hydrogel contact lenses

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

A new biodegradable nano cellulose-based drug delivery system for pH-controlled delivery of curcumin

T S Anirudhan, V Manjusha, V Chithra SekharPMID: 34097960 DOI: 10.1016/j.ijbiomac.2021.06.010

Abstract

Targeted delivery and controlled release of drugs are attractive methods for avoiding the drug's leakage during blood circulation and burst release of the drug. We prepared a nano cellulose-based drug delivery system (DDS) for the effective delivery of curcumin (CUR). In the present scenario, the role of nanoparticles in fabricating the DDS is an important one and was characterized using various techniques. The drug loading capacity was high as 89.2% at pH = 8.0, and also the maximum drug release takes place at pH = 5.5. In vitro cell viability studies of DDS on MDA MB-231; breast cancer cells demonstrated its cytotoxicity towards cancer cells. The prepared DDS was also examined for apoptosis, hemocompatibility, and Chorioallantoic membrane (CAM) studies to assess its pharmaceutical field application and the investigation results recommended that it may serve as a potential device for targeted delivery and controlled release of CUR for cancer treatment.Removal of Heavy Metal Ions from Wastewater Using Hydroxyethyl Methacrylate-Modified Cellulose Nanofibers: Kinetic, Equilibrium, and Thermodynamic Analysis

Mohamed Gouda, Abdullah AljaafariPMID: 34207326 DOI: 10.3390/ijerph18126581

Abstract

The objective of this work was to fabricate modified cellulose nanofibers (CNFs) for the removal of heavy metal ions (Cdand Pb

) from wastewater. Cellulose was modified with 2-hydroxyethyl methacrylate (HEMA) via grafting copolymerization using the microwave-assisted technique in the presence of ceric ammonium nitrate (CAN) as an initiator. Prepared cellulose-graft-(2-hydroxyethyl methacrylate) (HEMA/C) copolymers were characterized using Fourier transform infrared spectroscopy (FT-IR) and scanning electron microscopy (SEM). Different factors affecting the graft yield, such as irradiation time, monomer concentrations, and initiator concentrations, were investigated. Furthermore, cellulose-graft-(2-hydroxyethyl methacrylate) copolymer nanofibers (HEMA/CNF) were fabricated by electrospinning using

,

-dimethylacetamide-LiCl as a solvent. Electrospun nanofiber copolymers were characterized using SEM and thermogravimetric analysis (TGA). Operating parameters, including time, starting metal concentrations, and adsorbent concentration, were analyzed at a pH of 5.6 for the two metal ions. The best-fit model of adsorption energy was the pseudo-second-order model, and adsorption isotherms at equilibrium were well described by the Langmuir and Freundlich models. The negative values of ΔG and positive values of ΔH and ΔS suggest that the adsorption of Cd

and Pb

ions onto electrospun HEMA/CNF is a spontaneous, endothermic, and favorable reaction.

Surface light scattering from 1-piece hydrophobic acrylic intraocular lenses with hydroxyethyl methacrylate: contralateral observation for 7 years

Katsuhito Kinoshita, Kazunori Miyata, Ryohei Nejima, Masato Honbo, Yosai Mori, Keiichiro MinamiPMID: 33769764 DOI: 10.1097/j.jcrs.0000000000000621

Abstract

To quantitatively and intraindividually compare surface light scattering for 7 years after implantation of Clareon and AcrySof intraocular lenses (IOLs).Miyata Eye Hospital, Miyazaki, Japan.

Retrospective comparative case series.

Clinical records of eyes that had contralateral implantation of SN60WF and SY60WF IOLs were reviewed. Light scattering on the anterior surface of IOLs, corrected distance visual acuity (CDVA), and mesopic and photopic contrast sensitivities were examined at 1 year, 3 years, and 7 years postoperatively, and they were intraindividually compared.

34, 19, and 16 patients visited at 1 year, 3 years, and 7 years postoperatively, respectively. Surface light scattering in eyes with SY60WF IOL was significantly reduced, and the rate of increase was 2.74 computer compatible tapes per year. Although there were prominent increases in eyes with SN60WF IOL, no statistically significant difference was found in their CDVA and contrast sensitivities.

In eyes with Clareon IOLs, the development of surface light scattering was suppressed up to 7 years. The increase rate demonstrated that the visual acuity would be least deteriorated up to 12 years postoperatively, whereas the influence of straylight induced should be investigated.

Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid

Elżbieta Czarnecka, Jacek NowaczykPMID: 33919275 DOI: 10.3390/ijms22094325

Abstract

Three polymers with excellent absorption properties were synthesized by graft polymerization: soluble starch-g-poly(acrylic acid-co-2-hydroxyethyl methacrylate), poly(vinyl alcohol)/potato starch-g-poly(acrylic acid-co-acrylamide), poly(vinyl alcohol)/potato starch-g-poly(acrylic acid-co-acrylamide-co-2-acrylamido-2-methylpropane sulfonic acid). Ammonium persulfate and potassium persulfate were used as initiators, while'-methylenebisacrylamide was used as the crosslinking agent. The molecular structure of potato and soluble starch grafted by synthetic polymers was characterized by means of Fourier Transform Infrared Spectroscopy (FTIR). The morphology of the resulting materials was studied using a scanning electron microscope (SEM). Thermal stability was tested by thermogravimetric measurements. The absorption properties of the obtained biopolymers were tested in deionized water, sodium chroma solutions of various concentrations and in buffer solutions of various pH.

Fast Thermoresponsive Poly(oligoethylene glycol methacrylate) (POEGMA)-Based Nanostructured Hydrogels for Reversible Tuning of Cell Interactions

Fei Xu, Angus Lam, Zhicheng Pan, Gurpreet Randhawa, Makenzie Lamb, Heather Sheardown, Todd HoarePMID: 33570906 DOI: 10.1021/acsbiomaterials.0c01552

Abstract

Reactive electrospinning is demonstrated as a viable method to create fast-responsive and degradable macroporous thermoresponsive hydrogels based on poly(oligoethylene glycol methacrylate) (POEGMA). Hydrazide- and aldehyde-functionalized POEGMA precursor polymers were coelectrospun to create hydrazone cross-linked nanostructured hydrogels in a single processing step that avoids the need for porogens, phase separation-driving additives, or scaffold postprocessing. The resulting nanostructured hydrogels can respond reversibly and repeatedly to changes in external temperature within seconds, in contrast to the minutes-to-hours response time observed with bulk hydrogels. Furthermore, nearly quantitative cell delamination can be achieved within 2 min of incubation at 4 °C, resulting in the recovery of as many or more (as well as more proliferatively active) cells from the substrate relative to the conventional trypsinization protocol. The combined macroporosity, nanoscale feature size, and interfacial switching potential of these nanostructured hydrogels thus offer promise for manipulating cell-hydrogel interactions as well as other applications in which rapid responses to external stimuli are desirable.Influence of 2-hydroxyethyl methacrylate (HEMA) exposure on angiogenic differentiation of dental pulp stem cells (DPSCs)

André Jochums, Joachim Volk, Renke Perduns, Melanie Plum, Peter Schertl, Athina Bakopoulou, Werner GeurtsenPMID: 33579530 DOI: 10.1016/j.dental.2020.12.008

Abstract

The angiogenic differentiation of dental pulp stem cells (DPSCs) is important for tissue homeostasis and wound healing. In this study the influence of 2-hydroxyethyl methacrylate (HEMA) on angiogenic differentiation was investigated.To evaluate HEMA effects on angiogenic differentiation, DPSCs were cultivated in angiogenic differentiation medium (ADM) in the presence or absence of non-toxic HEMA concentrations (0.1 mM and 0.5 mM). Subsequently, angiogenic differentiation was analyzed on the molecular level by qRT-PCR and protein profiler analyzes of angiogenic markers and flow cytometry of PECAM1. The influence of HEMA on angiogenic phenotypes was analyzed by cell migration and sprouting assays.

Treatment with 0.5 mM HEMA during differentiation can lead to a slight reduction of angiogenic markers on mRNA level. HEMA also seems to slightly reduce the quantity of angiogenic cytokines (not significant). However, these HEMA concentrations have no detectable influence on cell migration, the abundance of PECAM1 and the formation of capillaries. Higher concentrations caused primary cytotoxic effects in angiogenic differentiation experiments conducted for longer periods than 72 h.

Non-cytotoxic HEMA concentrations seem to have a minor impact on the expression of angiogenic markers, essentially on the mRNA level, without affecting the angiogenic differentiation process itself on a detectable level.

Identifying frailty in clinically fit patients diagnosed with hematological malignancies using a simple clinico-biological screening tool: The HEMA-4 study

Vincent Thibaud, Laurence Denève, Stéphanie Dubruille, Cindy Kenis, Michel Delforge, Catherine Cattenoz, Dominique Somme, Hans Wildiers, Thierry Pepersack, Thierry Lamy, Dominique BronPMID: 33648903 DOI: 10.1016/j.jgo.2021.02.019

Abstract

This study aims to develop and validate a simple score to estimate survival in the older population suffering from malignant hemopathies.We prospectively recruited 285 patients, aged ≥65 years, admitted to receive chemotherapy. At inclusion, a geriatric assessment was performed. Cox proportional hazards models were performed to assess correlations between vulnerabilities and one-year survival. We developed a frailty score, HEMA-4, based on the most powerful prognostic factors. It was externally confirmed with an independent cohort.

In the development cohort, 206 patients were evaluable. Mean age was 76 years (range 65-90). The HEMA-4 score was created based on four independent predictive factors for survival: cognitive impairment (MMSE<27), comorbidities (≥2 on Charlson comorbidity index), CRP (≥10 mg/L) and low albumin level (<35 g/L). The population was stratified into three groups: good prognosis (score = 0-1, n = 141), intermediate prognosis (score = 2, n = 37) and poor prognosis (score = 3-4, n = 28). Their respective one-year survival was 74%, 51% (HR = 2.30; 95% CI =1.31-4.05; p < 0.01) and 36% (HR = 3.95; 95% CI =2.23-6.98; p < 0.01). In the validation cohort (n = 25), the one-year survival was 78% in the good prognosis group (n = 9) and 50% in the intermediate prognosis group (n = 6). The poor prognosis group had a median survival of four months in the development cohort and six months in the validation cohort (n = 10).

The HEMA-4 score is a simple score that combines cognitive impairment, comorbidities, inflammation and low albumin level. Our data suggest that it predicts survival among older patients suffering from malignant hemopathies referred to receive chemotherapy regardless of their chronological age.

Electrospun GelMA fibers and p(HEMA) matrix composite for corneal tissue engineering

Tugce A Arica, Meltem Guzelgulgen, Ahu Arslan Yildiz, Mustafa M DemirPMID: 33545871 DOI: 10.1016/j.msec.2020.111720

Abstract

The development of biocompatible and transparent three-dimensional materials is desirable for corneal tissue engineering. Inspired from the cornea structure, gelatin methacryloyl-poly(2-hydroxymethyl methacrylate) (GelMA-p(HEMA)) composite hydrogel was fabricated. GelMA fibers were produced via electrospinning and covered with a thin layer of p(HEMA) in the presence of N,N'-methylenebisacrylamide (MBA) as cross-linker by drop-casting. The structure of resulting GelMA-p(HEMA) composite was characterized by spectrophotometry, microscopy, and swelling studies. Biocompatibility and biological properties of the both p(HEMA) and GelMA-p(HEMA) composite have been investigated by 3D cell culture, red blood cell hemolysis, and protein adsorption studies (i.e., human serum albumin, human immunoglobulin and egg white lysozyme). The optical transmittance of the GelMA-p(HEMA) composite was found to be approximately 70% at 550 nm. The GelMA-p(HEMA) composite was biocompatible with tear fluid proteins and convenient for cell adhesion and growth. Thus, as prepared hydrogel composite may find extensive applications in future for the development of corneal tissue engineering as well as preparation of stroma of the corneal material.Synthesis and Evaluation of AlgNa-g-Poly(QCL-co-HEMA) Hydrogels as Platform for Chondrocyte Proliferation and Controlled Release of Betamethasone

Jomarien García-Couce, Marioly Vernhes, Nancy Bada, Lissette Agüero, Oscar Valdés, José Alvarez-Barreto, Gastón Fuentes, Amisel Almirall, Luis J CruzPMID: 34072090 DOI: 10.3390/ijms22115730

Abstract

Hydrogels obtained from combining different polymers are an interesting strategy for developing controlled release system platforms and tissue engineering scaffolds. In this study, the applicability of sodium alginate-g-(QCL-co-HEMA) hydrogels for these biomedical applications was evaluated. Hydrogels were synthesized by free-radical polymerization using a different concentration of the components. The hydrogels were characterized by Fourier transform-infrared spectroscopy, scanning electron microscopy, and a swelling degree. Betamethasone release as well as the in vitro cytocompatibility with chondrocytes and fibroblast cells were also evaluated. Scanning electron microscopy confirmed the porous surface morphology of the hydrogels in all cases. The swelling percent was determined at a different pH and was observed to be pH-sensitive. The controlled release behavior of betamethasone from the matrices was investigated in PBS media (pH = 7.4) and the drug was released in a controlled manner for up to 8 h. Human chondrocytes and fibroblasts were cultured on the hydrogels. The MTS assay showed that almost all hydrogels are cytocompatibles and an increase of proliferation in both cell types after one week of incubation was observed by the Live/Deadassay. These results demonstrate that these hydrogels are attractive materials for pharmaceutical and biomedical applications due to their characteristics, their release kinetics, and biocompatibility.